molecular formula C12H15ClN2O3 B2465619 tert-butyl N-[(4-chlorobenzoyl)amino]carbamate CAS No. 351893-11-3

tert-butyl N-[(4-chlorobenzoyl)amino]carbamate

Cat. No. B2465619
CAS RN: 351893-11-3
M. Wt: 270.71
InChI Key: ASVUBLFTLJVCJU-UHFFFAOYSA-N
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Description

“tert-butyl N-[(4-chlorobenzoyl)amino]carbamate” is a chemical compound. It is a derivative of N-Boc piperazine . It is also related to tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .

Scientific Research Applications

Antibiotic Synthesis

Tert-butyl N-[(4-chlorobenzoyl)amino]carbamate serves as a crucial intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Researchers use this compound to develop novel antibiotics with improved efficacy and safety profiles .

Biotin Derivatives

Tert-butyl N-[(4-chlorobenzoyl)amino]carbamate plays a role in the synthesis of biotin derivatives. Biotin, a water-soluble vitamin, is essential for various metabolic processes, including fatty acid biosynthesis, sugar metabolism, and amino acid synthesis. Researchers utilize this compound to create biotin analogs for biochemical studies and potential therapeutic applications .

Chiral Sulfinamide Reagents

Enantiopure tert-butyl N-[(4-chlorobenzoyl)amino]carbamate, when modified with a sulfinamide group, becomes a valuable chiral reagent. It assists in highly diastereoselective transformations, protecting amino groups during reactions, and facilitating subsequent deprotection. Researchers appreciate its recyclability and ease of purification on cation-exchange resins .

Two-Photon Absorption Materials

Researchers have explored multi-branched structures based on triphenylamine, incorporating tert-butyl N-[(4-chlorobenzoyl)amino]carbamate. These structures exhibit enhanced two-photon absorption properties. Applications include optical materials for imaging, photodynamic therapy, and nonlinear optical devices .

Organic Synthesis Intermediates

Due to its high solubility in organic solvents, tert-butyl N-[(4-chlorobenzoyl)amino]carbamate serves as an intermediate in organic synthesis. Chemists use it to build more complex molecules, taking advantage of its stability under various reaction conditions .

Amino Group Protection

As an amino group protecting agent, tert-butyl N-[(4-chlorobenzoyl)amino]carbamate prevents unwanted reactions during organic synthesis. Its Boc (tert-butoxycarbonyl) group shields the amino functionality, allowing selective transformations. The Boc group is easily removable, enhancing the compound’s versatility .

properties

IUPAC Name

tert-butyl N-[(4-chlorobenzoyl)amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-12(2,3)18-11(17)15-14-10(16)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVUBLFTLJVCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(4-chlorobenzoyl)amino]carbamate

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